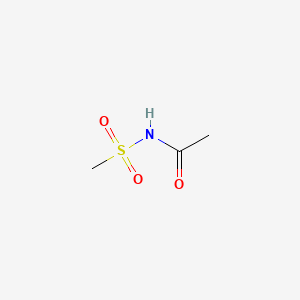

N-(Methylsulfonyl)acetamide

Description

N-(Methylsulfonyl)acetamide is an acetamide derivative characterized by a methylsulfonyl (-SO₂CH₃) group attached to the nitrogen atom of the acetamide backbone. Its structure can be represented as CH₃C(O)NHSO₂CH₃, making it a sulfonamide-functionalized acetamide. This compound is synthetically versatile, serving as an intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name |

N-methylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c1-3(5)4-8(2,6)7/h1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHZUNBGGBTEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403664 | |

| Record name | Acetamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81005-29-0 | |

| Record name | Acetamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Methylsulfonyl)acetamide can be synthesized through several methods. One common approach involves the reaction of acetamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as recrystallization and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Methylsulfonyl)acetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have demonstrated that MSA derivatives exhibit significant anticancer properties. For instance, a series of acetamide-derived compounds containing a methylsulfonyl unit were synthesized and evaluated for their bioactivity. One notable compound, 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide, showed promising antitumor activity against leukemia (K562) cells with an inhibition rate of 56.87% at a concentration of 10 μM . This suggests that modifications to the acetamide structure can enhance its bioactivity, making it a candidate for further development in cancer therapy.

1.2 Anti-inflammatory Properties

MSA has been investigated for its anti-inflammatory effects, particularly in the context of arthritis and other inflammatory conditions. Research indicates that compounds derived from MSA may modulate inflammatory responses by inhibiting cytokine production and reducing oxidative stress . This potential makes MSA relevant in developing treatments for chronic inflammatory diseases.

1.3 Vascular Diseases

Another significant application of MSA is in treating vascular diseases. The compound NS-304, a prodrug of N-(methylsulfonyl)acetamide, has been identified as an orally available and long-acting prostacyclin receptor agonist. It shows promise in treating conditions such as pulmonary arterial hypertension and arteriosclerosis, highlighting the therapeutic potential of MSA derivatives in cardiovascular health .

Agricultural Applications

2.1 Antibacterial and Antifungal Activity

The antibacterial properties of MSA derivatives have been explored in agricultural contexts. A study reported that certain acetamide compounds demonstrated superior antibacterial activity against Xanthomonas species, which are known plant pathogens . Specifically, one compound inhibited Xanthomonas oryzae pv. oryzicolaby by 86.24% at a concentration of 100 μg/mL, indicating its potential use as a biopesticide.

2.2 Crop Protection

The antifungal activities of MSA derivatives were also assessed, although they were found to be less potent than their antibacterial counterparts. Nevertheless, these findings suggest that MSA could contribute to integrated pest management strategies by providing a dual-action approach against both bacterial and fungal pathogens affecting crops .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant inhibition of cancer cell growth |

| Anti-inflammatory treatments | Modulation of cytokine expression | |

| Vascular disease treatments | Promising results in pulmonary arterial hypertension | |

| Agricultural Applications | Antibacterial agents | High inhibition rates against Xanthomonas species |

| Crop protection | Potential use as biopesticides | |

| Dietary Supplementation | Joint pain relief | Similar benefits to MSM observed |

Mechanism of Action

The mechanism of action of N-(Methylsulfonyl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Pharmacological Relevance

N-(Methylsulfonyl)acetamide derivatives are critical in drug design. For instance:

- Selexipag (NS-304) , a prodrug containing the this compound moiety, is a long-acting prostacyclin receptor agonist used to treat pulmonary arterial hypertension. Its active metabolite, MRE-269, demonstrates potent vasodilation in human and animal models .

- Apremilast , an anti-inflammatory drug, incorporates a methylsulfonyl group in its structure, highlighting the role of sulfonamide-acetamide hybrids in modulating immune responses .

Comparison with Similar Compounds

This compound shares structural and functional similarities with other acetamide derivatives. Below is a detailed comparison based on substituents, synthesis, and applications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Differences and Advantages

Substituent Effects: Methylsulfonyl groups (e.g., in NS-304) enhance metabolic stability and receptor selectivity compared to non-sulfonylated analogs. Chlorine or alkyl substituents (e.g., in herbicide metabolites) increase environmental persistence .

Therapeutic vs. Agricultural Use :

- This compound derivatives are primarily pharmaceutical, whereas chlorinated acetamides (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) are agrochemical intermediates .

Synthetic Complexity :

- Heterocyclic derivatives (e.g., pyrazole- or pyridine-substituted) require multi-step syntheses but offer tailored bioactivity .

Biological Activity

N-(Methylsulfonyl)acetamide, also known as NS-304, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an acetamide moiety, which contributes to its unique chemical properties. The molecular formula is , and its structure allows for interesting interactions with biological systems. The sulfonyl group enhances its ability to interact with amino acid residues in enzyme active sites, while the acetamide moiety facilitates hydrogen bonding and other non-covalent interactions.

1. Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory properties. This compound has been explored as a biochemical probe due to its potential to inhibit specific enzymes involved in inflammatory pathways. The presence of the sulfonyl group may contribute to these effects by stabilizing interactions with target proteins.

2. Vasodilatory Effects

Research indicates that NS-304 acts as a potent agonist for the prostacyclin receptor (IP receptor), which is crucial in regulating vascular tone and blood flow. In vivo studies have shown that NS-304 can significantly increase femoral skin blood flow in animal models without adversely affecting hemodynamics. This makes it a promising candidate for treating vascular disorders such as pulmonary arterial hypertension .

3. Urease Inhibition

The compound has also been evaluated for its ability to inhibit urease, an enzyme linked to various pathological conditions, including kidney stones and gastric infections. Studies have demonstrated that this compound derivatives exhibit significant urease inhibition, with IC50 values indicating potent activity against this enzyme .

Case Study 1: Vascular Disease Treatment

A study involving NS-304 highlighted its long-lasting effects on vascular function. In rats, oral administration resulted in sustained plasma concentrations and prolonged vasodilation effects, suggesting its potential utility in chronic vascular conditions .

Case Study 2: Urease Inhibition Mechanism

In another study focusing on urease inhibition, various derivatives of this compound were synthesized and tested. The results indicated that certain structural modifications could enhance inhibitory activity against urease, providing insights into the structure-activity relationship (SAR) of these compounds .

Summary of Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.